![molecular formula C8H13N5O B578297 1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide CAS No. 1221278-68-7](/img/no-structure.png)

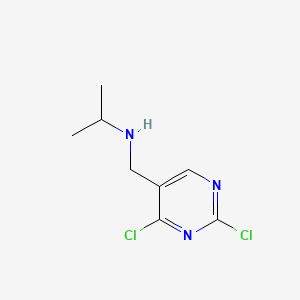

1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

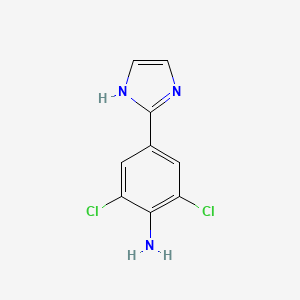

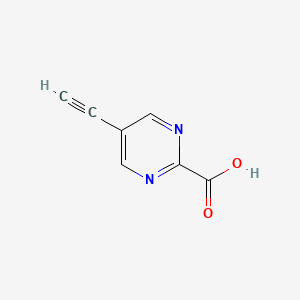

1,2,3-Triazole and 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogen-containing heterocycles that have a significant effect on the process of discovering new structures for pharmaceutical applications .

Synthesis Analysis

The synthesis of these triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .

Molecular Structure Analysis

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Chemical Reactions Analysis

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Physical And Chemical Properties Analysis

1,2,4-Triazoles are planar molecules with C-N and N-N distances falling into a narrow range, consistent with their aromaticity . They are amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .

作用機序

Safety and Hazards

将来の方向性

The future directions in the field of triazole-containing compounds involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . There is also ongoing research into the development of new catalytic and eco-compatible approaches to the synthesis of these compounds .

特性

CAS番号 |

1221278-68-7 |

|---|---|

製品名 |

1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide |

分子式 |

C8H13N5O |

分子量 |

195.226 |

IUPAC名 |

1-(2-aminoethyl)-N-cyclopropyltriazole-4-carboxamide |

InChI |

InChI=1S/C8H13N5O/c9-3-4-13-5-7(11-12-13)8(14)10-6-1-2-6/h5-6H,1-4,9H2,(H,10,14) |

InChIキー |

BYHVEAXFHFFUGN-UHFFFAOYSA-N |

SMILES |

C1CC1NC(=O)C2=CN(N=N2)CCN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578214.png)

![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)